Alcaloides macroline

Macroline alkaloids are a class of complex natural products isolated from various plant sources, particularly found in the Apocynaceae family and some other families of plants. These compounds are characterized by their large ring structures often containing multiple macrocyclic rings connected by amide or amine linkages. Macroline alkaloids exhibit a wide range of biological activities, including cytotoxicity, antibacterial, antifungal, and anti-inflammatory properties.

Structurally, these alkaloids can be identified by the presence of a central macrolactam ring system flanked by various substituted aromatic rings and hydrocarbon chains. The diversity in their chemical structure allows for a broad spectrum of pharmacological activities, making them valuable targets for drug discovery and development.

In pharmaceutical research, macroline alkaloids have shown potential as leads for treating cancer due to their ability to interfere with DNA replication and transcription processes. Additionally, they are also being explored for their antimicrobial properties against multidrug-resistant pathogens. Due to their complexity, the synthesis of these compounds remains challenging, often requiring sophisticated chemical techniques and enzymatic approaches.

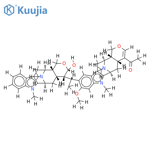

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

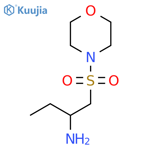

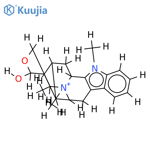

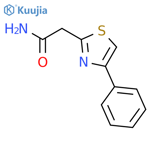

|

Macralstonidin | 17801-01-3 | C41H48N4O3 |

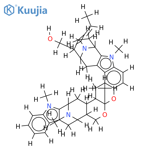

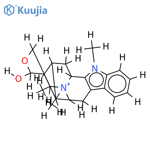

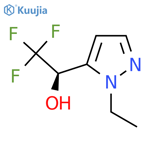

|

lumusidine A | 1422747-96-3 | C43H50N4O4 |

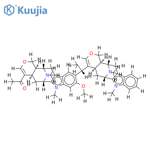

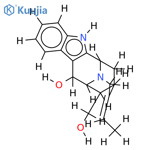

|

Voacoline | 5539-91-3 | C22H26N2O4 |

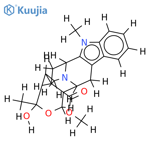

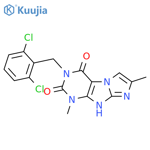

|

lumusidine B | 1422747-97-4 | C43H52N4O5 |

|

17-Methoxysarpagan | 68160-78-1 | C20H24N2O |

|

17-hydroxy-10-methoxy-1-methyl-sarpagane-16-carboxylic acid methyl ester | 56440-63-2 | C23H28N2O4 |

|

!Na-Methylvellosimine-Vellosimine | 81525-53-3 | C20H22N2O |

|

Chloride-Macrosalhine | 16049-34-6 | C21H27N2O2 |

|

Chloride-Macrosalhine | 16103-77-8 | C21H27N2O2 |

|

Ervincidin | 32075-02-8 | C19H22N2O2 |

Literatura relevante

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

Proveedores recomendados

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

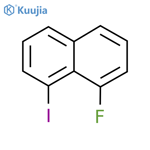

-

1-Fluoro-8-iodonaphthalene Cas No: 52753-61-4

1-Fluoro-8-iodonaphthalene Cas No: 52753-61-4 -